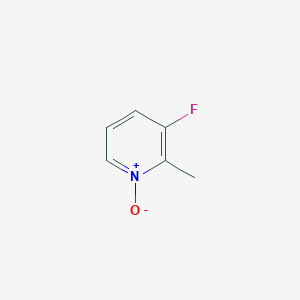

3-Fluoro-2-methylpyridine 1-oxide

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

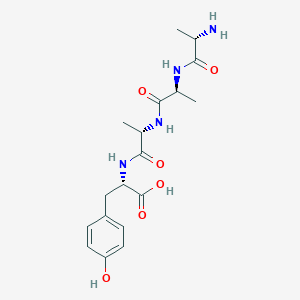

The synthesis of ABT-333 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the methanesulfonamide group, which is crucial for its antiviral activity . The synthetic route typically involves:

Formation of the Core Structure: The core structure of ABT-333 is synthesized through a series of reactions, including nucleophilic substitution and cyclization reactions.

Introduction of Functional Groups: Various functional groups, such as the methanesulfonamide group, are introduced through specific reactions, including sulfonation and amination.

Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high purity ABT-333.

Industrial Production Methods

In industrial settings, the production of ABT-333 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

Batch Processing: Large-scale batch reactors are used to carry out the synthesis steps under controlled conditions.

Continuous Flow Processing: Continuous flow reactors may also be employed to enhance efficiency and reduce production time.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

ABT-333 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.

Reduction: Reduction reactions can also occur, resulting in reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Solvents: Solvents like dimethyl sulfoxide and acetonitrile are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives with different functional groups.

Scientific Research Applications

ABT-333 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of antiviral drug design and synthesis.

Biology: The compound is used in research on viral replication mechanisms and the development of antiviral therapies.

Medicine: ABT-333 is a key component in the treatment of hepatitis C, often used in combination with other antiviral agents to achieve a sustained virologic response.

Industry: The compound is used in the pharmaceutical industry for the development and production of antiviral medications.

Mechanism of Action

ABT-333 exerts its antiviral effects by inhibiting the HCV RNA-dependent RNA polymerase encoded by the NS5B gene . This enzyme is essential for the replication of the viral genome. ABT-333 binds to the palm domain of the NS5B polymerase, inducing a conformational change that renders the polymerase unable to elongate viral RNA . This inhibition effectively halts the replication of the virus, leading to a reduction in viral load and ultimately aiding in the clearance of the infection.

Comparison with Similar Compounds

ABT-333 is compared with other similar compounds, such as:

Sofosbuvir: Another antiviral agent used in the treatment of hepatitis C. Unlike ABT-333, sofosbuvir is a nucleoside inhibitor of the HCV RNA polymerase.

Ledipasvir: Often used in combination with sofosbuvir, ledipasvir is an inhibitor of the HCV NS5A protein, which is involved in viral replication and assembly.

Ombitasvir: Used in combination with paritaprevir and ritonavir, ombitasvir inhibits the HCV NS5A protein.

Uniqueness of ABT-333

ABT-333 is unique in its mechanism of action as a non-nucleoside inhibitor of the HCV RNA polymerase. Its ability to induce conformational changes in the polymerase distinguishes it from nucleoside inhibitors like sofosbuvir . Additionally, its use in combination therapies enhances its efficacy and reduces the likelihood of resistance development.

Properties

IUPAC Name |

3-fluoro-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-5-6(7)3-2-4-8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFJXDPNAWWVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=[N+]1[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599957 | |

| Record name | 3-Fluoro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113209-81-7 | |

| Record name | 3-Fluoro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

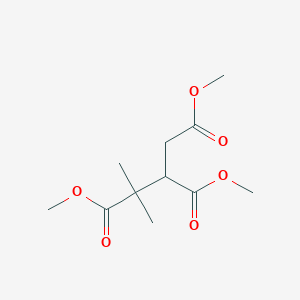

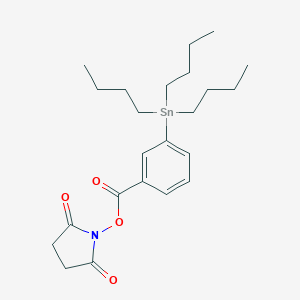

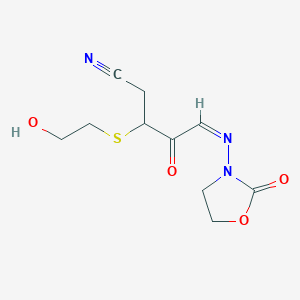

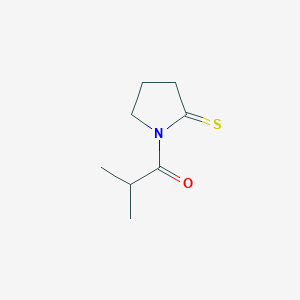

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)